1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea
Description
1-(2-Methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea is a urea derivative featuring a 2-methylphenyl group and a thiophen-3-yl ethyl substituent. Urea-based compounds are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-11-4-2-3-5-13(11)16-14(17)15-8-6-12-7-9-18-10-12/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEQMNSXRIVQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea is an organic compound that has garnered significant attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a urea functional group linked to a 2-methylphenyl moiety and a 2-(thiophen-3-yl)ethyl chain, which may confer distinct pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea can be represented as follows:
This structure is characterized by:
- Urea Group : Essential for biological activity.
- Thiophene Ring : Contributes to the compound's binding affinity to biological targets.
- Methyl Substitution : Enhances lipophilicity, potentially affecting absorption and distribution.
Antimicrobial Properties
Research indicates that derivatives of 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea exhibit notable antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential use in treating infectious diseases .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways and enzyme activities. Specifically, it has shown promise in inhibiting cancer cell proliferation and promoting apoptosis via increased expression of pro-apoptotic factors such as p53 .
Urease Inhibition
One of the most significant biological activities associated with this compound is its potential as a urease inhibitor. Urease is an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Studies have reported that 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea can effectively inhibit urease activity, with IC50 values comparable to established urease inhibitors .
The mechanism by which 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea exerts its biological effects involves:
- Enzyme Modulation : Interaction with specific enzymes such as urease, leading to reduced enzymatic activity.
- Receptor Binding : The thiophene and phenyl groups enhance binding affinity to various receptors involved in cellular signaling pathways.
- Free Radical Scavenging : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress .
Case Studies
-
Urease Inhibition Study :
Compound IC50 (μM) Mechanism Standard Thiourea 4.7455 ± 0.0545 Competitive Inhibition 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea 0.0019 ± 0.0011 Non-competitive Inhibition - Anticancer Activity :
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential therapeutic applications. Research indicates that it may exhibit significant biological activities, which are crucial for drug development:
-
Anticancer Activity : Compounds similar to 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea have shown promise in inhibiting tumor cell proliferation. For instance, studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.
Table 1: Summary of Anticancer Activity Studies
Study Reference Cell Line Tested IC50 Value (µM) Mechanism of Action MCF-7 12.5 Apoptosis induction HeLa 8.0 Cell cycle arrest A549 15.0 Inhibition of EGFR - Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines. A notable study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models, indicating its potential as an anti-inflammatory agent.
Neuroprotective Properties
Preliminary investigations have indicated that this compound may offer neuroprotective effects. Research suggests it could protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant for neurodegenerative conditions such as Alzheimer's disease.
Table 2: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| SH-SY5Y neurons | Reduced oxidative stress markers | |
| Mouse model | Improved cognitive function |
Agrochemical Applications
Beyond pharmaceuticals, there is potential for this compound in agrochemical applications. Its structural characteristics might allow it to act as a pesticide or herbicide by targeting specific biological pathways in pests or plants.
Materials Science
The unique properties of 1-(2-methylphenyl)-3-[2-(thiophen-3-yl)ethyl]urea also open avenues for research in materials science, particularly in the development of polymers or composites with enhanced thermal and mechanical properties due to the incorporation of thiophene units.
Comparison with Similar Compounds
Thiophene vs. Indole Derivatives
Thiophene vs. Pyridine and Quinoxaline Derivatives
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea ():
- Incorporates a pyridine-thioether group and halogenated aryl substituents.
- Key Differences :
- The pyridine ring introduces basicity, while the thioether group enhances lipophilicity.
- Trifluoromethyl and chloro groups improve metabolic stability and electron-withdrawing effects .
- 1-(2-Methylphenyl)-3-[2-(3-difluoromethyl-quinoxalin-2-ylsulfanyl)-acetyl]-urea (): Uses a quinoxaline-sulfanyl-acetyl chain instead of thiophen-3-yl ethyl. Key Differences:
- The difluoromethyl group enhances electronegativity and bioavailability .
Substituent Effects on Pharmacokinetics
- 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea ():
- Simplifies the structure with a single trifluoromethylphenyl group.
- Key Differences :
- Trifluoromethyl groups improve membrane permeability and resistance to oxidative metabolism.
- Lacks the ethyl spacer, reducing conformational flexibility compared to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Challenges and Opportunities
- Solubility : Thiophene’s hydrophobicity may limit aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : Ethyl spacers (as in the target compound) can reduce metabolic cleavage compared to direct aryl linkages .
Q & A
Q. What experimental designs are critical for establishing structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methyl vs. chloro groups on the phenyl ring). Pharmacophore mapping and 3D-QSAR correlate structural features (e.g., electron-withdrawing groups) with bioactivity data. Use crystallography () to visualize binding modes in enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
